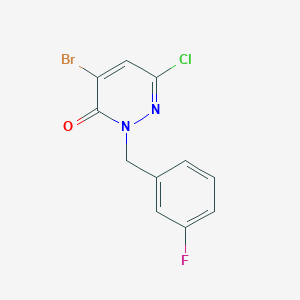
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring can be constructed through cyclization reactions.
Introduction of Substituents: The bromine, chlorine, and fluorobenzyl groups can be introduced through halogenation and alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions could target the pyridazine ring or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-chloro-2-(3-fluorophenyl)pyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-(3-chlorobenzyl)pyridazin-3(2H)-one
Uniqueness
The unique combination of bromine, chlorine, and fluorobenzyl groups in 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one may confer distinct biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H7BrClFN2O |
|---|---|
Peso molecular |
317.54 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-2-1-3-8(14)4-7/h1-5H,6H2 |
Clave InChI |
IKNOWHLBMXABTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CN2C(=O)C(=CC(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



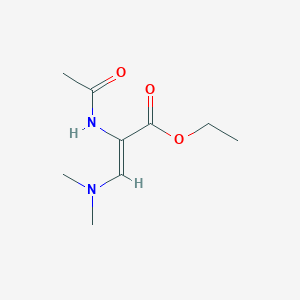
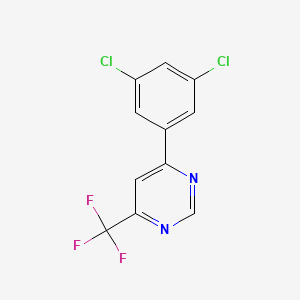
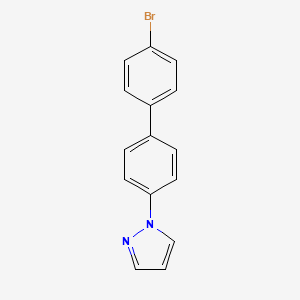
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
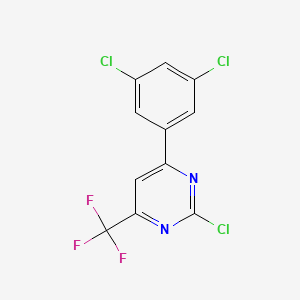
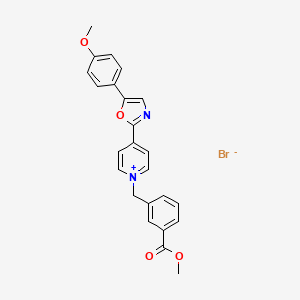
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
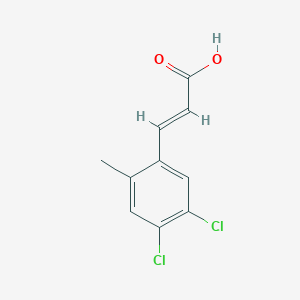
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)




